Rhodamine dithenoyl hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

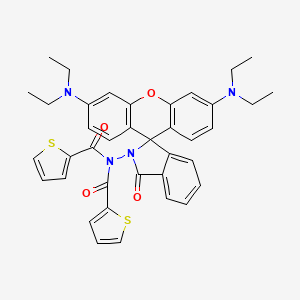

2D Structure

3D Structure

Properties

Molecular Formula |

C38H36N4O4S2 |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

N-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-N-(thiophene-2-carbonyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C38H36N4O4S2/c1-5-39(6-2)25-17-19-29-31(23-25)46-32-24-26(40(7-3)8-4)18-20-30(32)38(29)28-14-10-9-13-27(28)35(43)42(38)41(36(44)33-15-11-21-47-33)37(45)34-16-12-22-48-34/h9-24H,5-8H2,1-4H3 |

InChI Key |

GPAKQTVSGMTUOI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N(C(=O)C6=CC=CS6)C(=O)C7=CC=CS7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Rhodamine Dithenoyl Hydrazide with Fe³⁺

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism of action between Rhodamine dithenoyl hydrazide and ferric ions (Fe³⁺). This compound is a highly selective and sensitive fluorescent "turn-on" probe for the detection of Fe³⁺. This document outlines the underlying chemical principles, experimental evidence, and practical methodologies for its application. The interaction is characterized by a distinct colorimetric and fluorometric response, making it a valuable tool in biological and environmental sciences. This guide consolidates available data on its synthesis, binding properties, and spectroscopic behavior, offering a comprehensive resource for researchers in the field.

Introduction

The detection of ferric ions (Fe³⁺) is of significant interest due to their crucial roles in numerous physiological and pathological processes. Rhodamine-based fluorescent probes have emerged as powerful tools for the detection of metal ions owing to their excellent photophysical properties, including high molar absorptivity, high fluorescence quantum yields, and long emission wavelengths. This compound, a derivative of Rhodamine B, has been specifically designed for the selective recognition of Fe³⁺. In its native state, the molecule exists in a non-fluorescent, colorless spirolactam form. The presence of Fe³⁺ induces a structural transformation to a highly fluorescent, pink-colored open-ring amide form. This "turn-on" response provides a clear and measurable signal for the presence of Fe³⁺.[1][2]

Mechanism of Action

The sensing mechanism of this compound towards Fe³⁺ is predicated on a coordination-induced ring-opening process of the spirolactam structure.

-

Initial State (Spirolactam Form): In the absence of Fe³⁺, this compound exists in a closed spirolactam ring structure. This conformation disrupts the π-conjugation of the xanthene fluorophore, rendering the molecule colorless and non-fluorescent.

-

Binding with Fe³⁺: Upon the introduction of Fe³⁺, the ferric ions coordinate with the oxygen and nitrogen atoms of the dithenoyl hydrazide moiety. This binding event triggers the opening of the spirolactam ring.

-

Final State (Open Amide Form): The ring-opening results in the formation of a planar, delocalized π-conjugated system across the xanthene backbone. This structural change restores the characteristic strong absorption and fluorescence of the rhodamine fluorophore, leading to a visible color change to pink and a significant enhancement in fluorescence intensity.[2][3]

The proposed binding stoichiometry between this compound and Fe³⁺ is 1:1, as confirmed by Job's plot analysis.[4][5]

Quantitative Data

The interaction between this compound and Fe³⁺ has been characterized by several key quantitative parameters. Due to the inaccessibility of the full-text research article by Liu et al. (2020), specific values for the binding constant and fluorescence quantum yield of the complex are not available. The data presented below is a combination of known values for this probe and illustrative values from similar rhodamine-based Fe³⁺ probes.

| Parameter | Value | Reference |

| Binding Stoichiometry | 1:1 | [4][5] |

| Detection Limit | 3.76 µmol/L (0.2 mg/L) | [1] |

| Excitation Maximum (λex) | ~543 nm | |

| Emission Maximum (λem) | ~550-700 nm (peak at 588 nm with Fe³⁺) | |

| Binding Constant (Ka) | Not available in cited abstracts (Illustrative value for a similar probe: 2.34 × 10⁴ L·mol⁻¹) | [5] |

| Fluorescence Quantum Yield (Φf) of Complex | Not available in cited abstracts |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and Fe³⁺.

Synthesis of this compound

The synthesis of this compound is a one-step process from Rhodamine B hydrazide and 2-thiophenecarbonyl chloride.[1]

Workflow for Synthesis:

Detailed Protocol for Precursor (Rhodamine B Hydrazide):

-

Dissolve Rhodamine B (4.8 g, 10 mmol) in 100 mL of ethanol (B145695) in a 250 mL flask.

-

Add excess hydrazine (B178648) hydrate (B1144303) (18 mL) dropwise to the solution.

-

Reflux the mixture overnight. The solution will change color from dark pink to transparent orange.

-

After cooling, remove the solvent using a rotary evaporator.

-

Wash the residue with 1 M HCl to remove excess hydrazine hydrate.

-

Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9.

-

Filter the resulting precipitate, wash it three times with pure water, and then dry it in an oven.[5]

Spectroscopic Titrations (UV-Vis and Fluorescence)

Spectroscopic titrations are performed to monitor the changes in absorbance and fluorescence of this compound upon the addition of Fe³⁺.

Protocol:

-

Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like acetonitrile (B52724) or a mixed aqueous-organic solvent system).

-

Prepare a stock solution of a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃, 10 mM in the same solvent system).

-

In a cuvette, place a known concentration of the this compound solution (e.g., 10 µM).

-

Record the initial UV-Vis absorption and fluorescence emission spectra.

-

Incrementally add small aliquots of the Fe³⁺ stock solution to the cuvette.

-

After each addition, mix thoroughly and record the UV-Vis and fluorescence spectra.

-

Continue the additions until no further significant spectral changes are observed.

Job's Plot Analysis for Stoichiometry Determination

Job's plot is used to determine the binding stoichiometry of the complex.

Protocol:

-

Prepare equimolar stock solutions of this compound and Fe³⁺.

-

Prepare a series of solutions where the total molar concentration of the probe and Fe³⁺ is constant, but the mole fraction of each component varies from 0 to 1.

-

Measure the fluorescence intensity (at the emission maximum of the complex) or the absorbance (at the absorption maximum of the complex) for each solution.

-

Plot the change in fluorescence intensity or absorbance (Y-axis) against the mole fraction of Fe³⁺ (X-axis).

-

The mole fraction at which the maximum value is observed indicates the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.[4][5]

Benesi-Hildebrand Plot for Binding Constant Determination

The Benesi-Hildebrand equation can be used to determine the binding constant (Ka) for a 1:1 complex from spectroscopic titration data.

Equation:

1 / (F - F₀) = 1 / ((Fₘₐₓ - F₀) * Ka * [Fe³⁺]) + 1 / (Fₘₐₓ - F₀)

Where:

-

F is the fluorescence intensity at a given [Fe³⁺]

-

F₀ is the initial fluorescence intensity of the probe alone

-

Fₘₐₓ is the maximum fluorescence intensity at saturation

-

Ka is the binding constant

-

[Fe³⁺] is the concentration of Fe³⁺

Protocol:

-

Use the data from the fluorescence titration experiment.

-

Plot 1 / (F - F₀) on the Y-axis against 1 / [Fe³⁺] on the X-axis.

-

The plot should be linear for a 1:1 complex.

-

The binding constant Ka can be calculated from the ratio of the intercept to the slope.

Conclusion

This compound serves as a robust and highly effective fluorescent probe for the detection of Fe³⁺. Its mechanism of action, based on the Fe³⁺-induced spirolactam ring-opening, results in a distinct and easily measurable colorimetric and "turn-on" fluorescence response. The 1:1 binding stoichiometry and high selectivity make it a valuable tool for applications in cellular imaging and environmental monitoring.[1] While this guide provides a comprehensive overview of its mechanism and the experimental approaches for its characterization, further research to obtain the full quantitative binding and photophysical parameters is encouraged.

References

Technical Guide: Quantum Yield and Photostability of Rhodamine Dithenoyl Hydrazide

Disclaimer: This technical guide provides a comprehensive overview of the fluorescent probe Rhodamine dithenoyl hydrazide. However, specific quantitative data for its quantum yield and photostability, along with the detailed experimental protocols from the primary literature, could not be retrieved from publicly accessible sources. The experimental methodologies presented herein are therefore based on established, standard protocols for the characterization of similar fluorescent probes.

Introduction

This compound is a synthetic organic compound that belongs to the rhodamine family of fluorescent dyes. It has been specifically designed as a selective "turn-on" fluorescent and colorimetric probe for the detection of ferric iron (Fe³⁺) ions. This property makes it a valuable tool for researchers in various fields, including environmental science for monitoring water quality and in the life sciences for imaging Fe³⁺ in living cells. The core structure of this compound is based on a rhodamine B hydrazide scaffold, which is further functionalized with two thenoyl chloride groups. This unique structural modification confers its high selectivity towards Fe³⁺ ions.

Sensing Mechanism for Fe³⁺ Detection

The detection of Fe³⁺ by this compound operates on a well-established mechanism for rhodamine-based probes: the opening of a non-fluorescent, spirocyclic lactam ring. In its free form, this compound exists in a colorless, non-fluorescent state due to the presence of the spiro-lactam ring. Upon binding of Fe³⁺ to the dithiocarbonyl moieties of the probe, a conformational change is induced, leading to the opening of this ring. This structural transformation results in the formation of a highly conjugated and planar xanthene structure, which is responsible for the probe's strong fluorescence emission and a distinct color change from colorless to pink. This "turn-on" response is highly specific for Fe³⁺, with minimal interference from other common metal ions.

Figure 1. Sensing mechanism of this compound for Fe³⁺ detection.

Photophysical Properties

The key photophysical properties of a fluorescent probe are its quantum yield and photostability. These parameters determine the brightness and robustness of the probe in experimental applications.

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorescent probe.

Quantitative Data:

| Compound | Quantum Yield (Φ) | Conditions | Reference |

| This compound | Data not available | Data not available | N/A |

| This compound-Fe³⁺ complex | Data not available | Data not available | N/A |

Photostability

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light. High photostability is crucial for applications that require prolonged or intense illumination, such as time-lapse microscopy.

Quantitative Data:

| Compound | Photostability Metric (e.g., half-life) | Conditions | Reference |

| This compound-Fe³⁺ complex | Data not available | Data not available | N/A |

Experimental Protocols

The following sections describe generalized experimental protocols for the determination of quantum yield and photostability of fluorescent probes like this compound.

Determination of Fluorescence Quantum Yield (Relative Method)

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Solvent (e.g., ethanol, acetonitrile/water mixture)

-

This compound

-

Fe³⁺ salt (e.g., FeCl₃)

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

Procedure:

-

Prepare a series of five dilutions of both the standard and the this compound-Fe³⁺ complex in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield (Φ_sample) of the sample using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

where:

-

Φ is the quantum yield

-

Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Figure 2. General workflow for relative quantum yield determination.

Determination of Photostability

This protocol outlines a method to assess the photostability of a fluorescent probe by monitoring its fluorescence decay under continuous illumination.

Materials:

-

Fluorescence microscope equipped with a suitable excitation light source (e.g., laser or mercury lamp) and a sensitive detector (e.g., PMT or CCD camera).

-

Sample holder (e.g., microscope slide with a coverslip).

-

Solution of the this compound-Fe³⁺ complex.

-

Image analysis software.

Procedure:

-

Prepare a sample of the this compound-Fe³⁺ complex for microscopy. This could be the probe in solution or within cells.

-

Focus on a region of interest under the microscope.

-

Acquire an initial fluorescence image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

-

Continuously illuminate the sample with the excitation light at a constant intensity.

-

Acquire a time-lapse series of fluorescence images at regular intervals (e.g., every 10 seconds) for a prolonged period (e.g., 10-30 minutes).

-

Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series using image analysis software.

-

Plot the normalized fluorescence intensity (Intensity at time t / Intensity at t=0) as a function of time.

-

Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Figure 3. General workflow for photostability assessment.

Applications

This compound's selective fluorescence response to Fe³⁺ makes it a valuable tool in several applications:

-

Environmental Monitoring: Detection of Fe³⁺ contamination in water samples.

-

Cellular Imaging: Visualization of intracellular Fe³⁺ pools in biological systems. Its cell permeability allows for the study of iron homeostasis and its role in various physiological and pathological processes.

-

Drug Development: As a research tool to study the interaction of iron with biological systems and the development of therapies related to iron-related disorders.

Conclusion

An In-depth Technical Guide to Rhodamine-Based Hydrazide Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The specific term "Rhodamine dithenoyl hydrazide" corresponds to a specialized fluorescent probe, primarily used for the detection of ferric iron (Fe³⁺)[1][2][3]. However, the broader and more extensively studied parent compound, Rhodamine B hydrazide , serves as a versatile platform for detecting a wide array of analytes, including nitric oxide and various reactive oxygen species (ROS)[4][5][6]. This guide will focus on the core chemistry of Rhodamine B hydrazide, which is foundational to understanding its derivatives, and will also provide specific details for this compound.

Core Compound: Rhodamine B Hydrazide

Rhodamine B hydrazide is a non-fluorescent derivative of Rhodamine B. Its utility as a "turn-on" fluorescent probe stems from a chemically induced structural change that opens its non-fluorescent spirolactam ring to yield the highly fluorescent, open-ring amide form, which is Rhodamine B[7][8].

Chemical Identity and Structure

| Property | Rhodamine B Hydrazide |

| CAS Number | 74317-53-6[9][10] |

| Molecular Formula | C₂₈H₃₂N₄O₂[4][10] |

| Molecular Weight | 456.6 g/mol [4] |

| IUPAC Name | 2-amino-3',6'-bis(diethylamino)spiro[isoindole-1,9'-xanthen]-3(2H)-one[4] |

| Appearance | Red to purple powder[11] |

| Solubility | Soluble in DMSO (approx. 20 mg/mL), DMF (approx. 30 mg/mL), and slightly soluble in ethanol (B145695) and PBS solutions[4] |

Mechanism of Action: Spirolactam Ring-Opening

The fundamental principle behind Rhodamine B hydrazide's function is the selective cleavage of the hydrazide group upon reaction with a specific analyte, often involving an oxidative process. This reaction breaks the spirolactam ring, converting the molecule into the highly conjugated and fluorescent Rhodamine B structure[7][8]. This "off-on" switching mechanism provides a high signal-to-noise ratio, making it an excellent scaffold for sensitive probes.

Caption: General activation mechanism of Rhodamine B hydrazide probes.

Derivative Spotlight: this compound

This derivative incorporates two thenoyl groups onto the hydrazide nitrogen, creating a specific binding pocket that makes it highly selective for ferric iron (Fe³⁺).

Chemical Identity and Structure

| Property | This compound |

| CAS Number | 2740257-94-5[1] |

| Molecular Formula | C₃₈H₃₆N₄O₄S₂[1][3] |

| Molecular Weight | 676.8 g/mol [3] |

| IUPAC Name | N-(3',6'-bis(diethylamino)-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide |

| Common Synonym | Probe 1[3] |

| Appearance | Crystalline solid[3] |

Application in Fe³⁺ Detection

This compound is a colorimetric and fluorescent probe that is selective for Fe³⁺ over other cations, including ferrous iron (Fe²⁺)[1][3]. Upon binding to ferric iron, the probe undergoes a conformational change that results in both a visible color change from colorless to pink and a significant "turn-on" of fluorescence[1][3].

Quantitative Data and Spectroscopic Properties

The performance of these probes is characterized by their spectroscopic properties and sensitivity. The following table summarizes key quantitative data for the parent compound and its application in detecting nitric oxide (NO), a critical signaling molecule in numerous biological processes[12][13].

| Parameter | Rhodamine B Hydrazide (General) | Rhodamine B Hydrazide for NO Detection | This compound for Fe³⁺ Detection |

| Excitation Max (λex) | ~510 nm[4] | ~510 nm[14] | ~534-543 nm[3][15] |

| Emission Max (λem) | ~578 nm[4] | ~583 nm[14] | 550-700 nm (peak at 588 nm)[1][3] |

| Limit of Detection (LOD) | Analyte Dependent | As low as 20 nM[6][7] | Not specified |

| Fluorescence Enhancement | High (e.g., >1000-fold for NO)[7] | >1000-fold[7] | Significant turn-on[1] |

| Optimal pH Range | Stable over a broad range (pH > 4)[6][7] | pH > 4[7] | Aqueous media[1] |

Experimental Protocols

Protocol 1: General Synthesis of Rhodamine B Hydrazide

This protocol describes a common method for synthesizing the core Rhodamine B hydrazide structure.

-

Dissolution: Dissolve Rhodamine B (10 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask.[16]

-

Addition of Hydrazine (B178648): Add an excess of hydrazine hydrate (B1144303) (e.g., 18 mL) dropwise to the solution.[16]

-

Reflux: Reflux the mixture overnight. The reaction is complete when the solution changes from dark pink to a transparent orange/light yellow, indicating the formation of the spirolactam ring.[16]

-

Solvent Removal: Cool the mixture to room temperature and remove the ethanol using a rotary evaporator.[16]

-

Purification: Wash the residue with 1 M HCl to remove excess hydrazine hydrate. Neutralize the solution by slowly adding 1 M NaOH with stirring until the pH reaches 8-9.[16]

-

Isolation: The resulting precipitate is the Rhodamine B hydrazide product. Filter the solid, wash it thoroughly with deionized water, and dry it in an oven.[16]

Protocol 2: In Vitro Detection of Nitric Oxide in Macrophage Cells

This protocol provides a workflow for using Rhodamine B hydrazide to visualize NO production in cultured cells.

-

Cell Culture: Culture RAW 264.7 macrophage cells on coverslips or in imaging dishes until they reach the desired confluency.

-

Probe Loading: Prepare a stock solution of Rhodamine B hydrazide in DMSO. Dilute the stock solution in a serum-free culture medium to a final working concentration (e.g., 5-10 µM). Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.[7][17]

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any excess, unbound probe.[17]

-

NO Induction (for endogenous NO): To detect endogenously produced NO, stimulate the cells with an inducing agent like lipopolysaccharide (LPS) prior to or during probe loading.[6]

-

NO Induction (for exogenous NO): To validate the probe's response, treat the loaded cells with an NO donor, such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP), for 30 minutes.[6][14]

-

Imaging: Mount the coverslips on slides with a suitable mounting medium. Image the cells using a confocal fluorescence microscope. Use an excitation wavelength around 560 nm and collect emission between 570-620 nm. A significant increase in red fluorescence indicates the presence of nitric oxide.[17]

Caption: Workflow for fluorescent detection of nitric oxide in live cells.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Fluorescent Dye | 2740257-94-5 | Invivochem [invivochem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Sensitivity evaluation of rhodamine B hydrazide towards nitric oxide and its application for macrophage cells imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrooxidation of rhodamine B hydrazide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Rhodamine B Hydrazide | 74317-53-6 [sigmaaldrich.com]

- 10. Rhodamine B Hydrazide | C28H32N4O2 | CID 4205033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. Recent developments of fluorescent probes for detection and bioimaging of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 15. medchemexpress.com [medchemexpress.com]

- 16. rsc.org [rsc.org]

- 17. Characterization of a Hg2+-Selective Fluorescent Probe Based on Rhodamine B and Its Imaging in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Applications of Rhodamine Dithenoyl Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine dithenoyl hydrazide is a fluorescent and colorimetric probe notable for its high selectivity in detecting ferric iron (Fe³⁺). Structurally derived from rhodamine, this compound exhibits a distinct color change from colorless to pink and fluoresces upon binding with Fe³⁺, making it a valuable tool in various biological and environmental applications. This guide provides an in-depth overview of the solubility of this compound in common laboratory solvents, detailed experimental protocols for solubility determination, and a summary of its mechanism of action as a ferric iron probe.

Solubility of this compound

The solubility of a compound is a critical parameter for its application in experimental assays. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Quantitative solubility data is summarized in the table below.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Method |

| DMSO | ~15[1][2] | ~22.16 | Standard Dissolution |

| DMSO | 25[3] | 36.94 | With ultrasonication and warming to 60°C[3] |

| DMF | 30[1][2] | 44.32 | Standard Dissolution |

Note: The molecular weight of this compound is 676.8 g/mol . Molar concentration is calculated based on this value. The use of hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO for preparing stock solutions[3].

Experimental Protocols

General Protocol for Preparation of Stock Solutions

To prepare a stock solution of this compound, the crystalline solid should be dissolved in the solvent of choice. It is recommended to purge the solvent with an inert gas prior to dissolution to prevent potential oxidation[1]. For enhanced solubility in DMSO, ultrasonication and gentle warming (up to 60°C) can be employed[3]. Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use[3].

Standard Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for this compound.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., DMSO, DMF)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution and Quantification: Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Analysis: Measure the absorbance or peak area of the diluted sample.

-

Calculation: Determine the concentration of the saturated solution by comparing the analytical response to a standard curve of known concentrations of this compound. The solubility is expressed in mg/mL or mol/L.

References

An In-Depth Technical Guide to the Spirolactam Ring-Opening Mechanism of Rhodamine Dithenoyl Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of Rhodamine dithenoyl hydrazide, a highly selective fluorescent probe for the detection of ferric iron (Fe³⁺). The document details the core principles of its spirolactam ring-opening mechanism, presents key quantitative data, and offers detailed experimental protocols for its synthesis and use in both aqueous solutions and cellular imaging.

Core Principle: The Spirolactam Ring-Opening "Off-On" Mechanism

Rhodamine-based fluorescent probes are renowned for their excellent photophysical properties, including high molar extinction coefficients and fluorescence quantum yields.[1] Their application as chemosensors often relies on the elegant "off-on" switching mechanism governed by the reversible opening and closing of a non-fluorescent spirolactam ring.[1]

In its native state, this compound exists in a colorless, non-fluorescent form due to the presence of a closed spirolactam ring structure. This "off" state is characterized by a lack of conjugation across the xanthene fluorophore. Upon selective coordination with a target analyte, in this case, ferric iron (Fe³⁺), the spirolactam ring undergoes a conformational change to an open-ring amide structure. This ring-opening extends the π-conjugation system across the rhodamine scaffold, leading to a dramatic increase in fluorescence intensity and a visible color change to pink, thus transitioning to the "on" state.[2]

The selectivity of this compound for Fe³⁺ is conferred by the two thenoyl hydrazide moieties. These groups act as a recognition site, with the carbonyl and hydrazide nitrogens providing a suitable coordination environment for the ferric ion. This coordination event is the trigger for the subsequent spirolactam ring-opening and the resulting fluorescence enhancement.

Below is a diagram illustrating the logical flow of this mechanism.

Quantitative Data Summary

The photophysical properties of this compound and its complex with Fe³⁺ are summarized in the table below. This data is essential for designing and interpreting experiments using this fluorescent probe.

| Parameter | This compound (Free Probe) | This compound-Fe³⁺ Complex | Reference |

| Appearance | Colorless | Pink | [2] |

| Fluorescence | Non-fluorescent | Strong orange fluorescence | [3] |

| Excitation Maximum (λex) | Not specified (negligible absorbance in visible region) | 543 nm | [4] |

| Emission Maximum (λem) | Not specified (negligible emission) | 550-700 nm (peak at 588 nm) | [2][4] |

| Fluorescence Quantum Yield (ΦF) | Not available | 0.35 | [5] |

| Detection Limit for Fe³⁺ | N/A | 3.76 µmol/L (0.2 mg/L) |

Signaling Pathway Diagram

The interaction between this compound and Fe³⁺, leading to the "turn-on" fluorescence response, can be visualized as a simple signaling pathway. The probe in its inactive, closed-ring form is activated by the binding of Fe³⁺, which initiates the conformational change to the fluorescent, open-ring form.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from Rhodamine B.

Step 1: Synthesis of Rhodamine B Hydrazide

This precursor is synthesized by the condensation of Rhodamine B with hydrazine (B178648) hydrate (B1144303).

-

Reagents and Materials:

-

Rhodamine B (4.8 g, 10 mmol)

-

Hydrazine hydrate (18 mL, excess)

-

Ethanol (B145695) (100 mL)

-

250 mL round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

-

Procedure:

-

Dissolve Rhodamine B in 100 mL of ethanol in a 250 mL round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution with stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The solution will change color from dark pink to a transparent orange.

-

Continue refluxing overnight to ensure the reaction goes to completion.

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.

-

The resulting crude product can be washed with distilled water and dried under a vacuum to yield a pink solid.[6]

-

Step 2: Synthesis of this compound

The final product is synthesized by reacting Rhodamine B hydrazide with 2-thiophenecarbonyl chloride.

-

Reagents and Materials:

-

Rhodamine B hydrazide

-

2-thiophenecarbonyl chloride (2 equivalents)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment (e.g., separatory funnel, silica (B1680970) gel for chromatography)

-

-

Procedure:

-

Dissolve Rhodamine B hydrazide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (as a base) to the solution.

-

Slowly add 2-thiophenecarbonyl chloride (2 equivalents) dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

-

Protocol for Fe³⁺ Detection in Aqueous Solution

This protocol outlines the general procedure for using this compound for the fluorometric detection of Fe³⁺.

-

Materials:

-

Stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Aqueous buffer solution (e.g., PBS, pH 7.4).

-

Stock solutions of Fe³⁺ and other metal ions for selectivity studies.

-

Fluorometer.

-

-

Procedure:

-

Prepare a working solution of this compound (e.g., 10 µM) in the aqueous buffer. A small percentage of organic solvent like DMSO may be used to ensure solubility.

-

To a cuvette containing the probe solution, add varying concentrations of Fe³⁺.

-

Incubate the solution for a sufficient time (e.g., 120 minutes) to allow for the complexation and ring-opening to occur.[1]

-

Measure the fluorescence emission spectrum (e.g., 550-700 nm) with an excitation wavelength of 543 nm.

-

A noticeable increase in fluorescence intensity at approximately 588 nm indicates the presence of Fe³⁺.

-

For selectivity studies, repeat the experiment with other metal ions at the same concentration to ensure that only Fe³⁺ elicits a significant fluorescence response.

-

Protocol for Bioimaging of Fe³⁺ in Living Cells (HeLa Cells)

This compound can be used to visualize intracellular Fe³⁺ pools.

-

Materials:

-

HeLa cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS).

-

Stock solution of this compound in DMSO.

-

FeCl₃ solution for loading cells with Fe³⁺.

-

Confocal fluorescence microscope.

-

-

Experimental Workflow:

-

Detailed Procedure:

-

Cell Culture: Plate HeLa cells on a glass-bottom confocal dish and culture until they reach the desired confluency.

-

Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of this compound (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37 °C.

-

Washing: Wash the cells twice with PBS to remove any excess, unbound probe.

-

Fe³⁺ Treatment (Optional): To observe the probe's response to changes in intracellular iron, treat the cells with various concentrations of an iron source like FeCl₃ for a specified period.

-

Imaging: Acquire fluorescence images using a confocal microscope. Use an excitation wavelength of approximately 543 nm and collect the emission between 560-620 nm to capture the probe's fluorescence. A significant increase in intracellular fluorescence will be observed in cells with higher levels of detectable Fe³⁺.[3]

-

Conclusion

This compound serves as a powerful tool for the selective detection of ferric iron. Its "off-on" fluorescence signaling, based on the Fe³⁺-triggered spirolactam ring-opening mechanism, allows for sensitive and specific detection in both chemical and biological systems. The detailed protocols and quantitative data provided in this guide are intended to facilitate its successful application in research and development settings.

References

A Technical Guide to the Discovery and Development of Rhodamine-Based Iron Probes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of rhodamine-based fluorescent probes for the detection of iron ions (Fe²⁺ and Fe³⁺). This document details the underlying chemistry, sensing mechanisms, and practical applications in biological systems, with a focus on providing actionable data and protocols for researchers in the field.

Introduction to Rhodamine-Based Iron Probes

Rhodamine dyes are a class of highly fluorescent molecules characterized by their excellent photostability, high quantum yields, and tunable photophysical properties.[1] These characteristics make them ideal scaffolds for the development of "turn-on" fluorescent probes. In their native state, rhodamine-based iron probes typically exist in a colorless, non-fluorescent spirolactam ring structure. The interaction with iron ions triggers a conformational change to the open-ring, highly fluorescent amide form, resulting in a detectable colorimetric and fluorescent signal.[2][3] This mechanism provides a high signal-to-noise ratio, making these probes particularly suitable for sensitive detection of iron in various environments, including living cells.[4]

Sensing Mechanism: The Spirolactam Ring-Opening Cascade

The core of the sensing mechanism for most rhodamine-based iron probes is the reversible, iron-induced opening of a spirolactam ring. This process is a foundational concept in the design of these chemosensors.

Caption: The "turn-on" sensing mechanism of rhodamine-based iron probes.

Quantitative Data of Representative Rhodamine-Based Iron Probes

The selection of an appropriate probe is critical for experimental success. The following table summarizes the key quantitative parameters for several widely used rhodamine-based iron probes to facilitate comparison.

| Probe Name | Target Ion | Detection Limit (LOD) | Linear Range | Response Time | Quantum Yield (Φ) | Solvent System | Reference |

| RhB-EDA | Fe³⁺ | - | 40–900 μM | ~280 min to equilibrium | - | Alcohol solution | [1][3] |

| RhB-DCT | Fe³⁺ | 0.0521 μM | 5-100 μM | < 1 minute | - | Ethanol-water (1:1, v/v) | [2] |

| NA-RhBEA | Fe³⁺ | 0.84 μM | 0–500 μM | - | - | Ethanol (B145695)/buffer (4:1, v/v) | [5] |

| Probe 1 | Fe²⁺ | - | 2-24 μM | - | - | PBS buffer | [6] |

| NRF-Fe2+ | Fe²⁺ | 89 nM | - | < 50 seconds | - | PBS solution (20 mM, pH = 7.4) | [7] |

| CREN | Fe³⁺/Fe²⁺ | 1.04 μM (Fe³⁺), 0.78 μM (Fe²⁺) | 10-90 μM | < 5 minutes | - | Aqueous solution | [7] |

Experimental Protocols

General Synthesis and Purification of a Rhodamine B-based Iron Probe (RhB-EDA)

This protocol describes a common method for the synthesis of a rhodamine B-ethylenediamine (RhB-EDA) conjugate, a precursor for many iron probes.[1][8]

Caption: A generalized workflow for the synthesis of rhodamine-based iron probes.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve Rhodamine B (1 equivalent) and an excess of ethylenediamine (EDA, ~10 equivalents) in anhydrous ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess EDA under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography. The mobile phase is typically a gradient of dichloromethane (B109758) and methanol.

-

Characterization: The purified product (RhB-EDA) is characterized by:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FT-IR Spectroscopy: To identify functional groups.[2]

-

Live-Cell Imaging of Labile Iron Pools

This protocol provides a general framework for using rhodamine-based probes to visualize intracellular labile iron pools.

Materials:

-

Rhodamine-based iron probe (e.g., a cell-permeable derivative)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging solution

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

Probe Loading:

-

Prepare a stock solution of the rhodamine-based iron probe in DMSO.

-

Dilute the stock solution in serum-free medium or a suitable buffer (e.g., HBSS) to the final working concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or live-cell imaging solution to remove excess probe and reduce background fluorescence.

-

Imaging:

Troubleshooting:

-

High Background: Reduce probe concentration or incubation time. Ensure thorough washing.

-

Weak Signal: Increase probe concentration or incubation time. Check the filter sets on the microscope.

-

Phototoxicity: Minimize exposure time and excitation light intensity. Use an anti-fade reagent if imaging for extended periods.[]

Application in Studying Iron-Related Biological Pathways: Ferroptosis

Rhodamine-based iron probes are valuable tools for studying ferroptosis, an iron-dependent form of programmed cell death. These probes can be used to monitor the labile iron pool, which is a key player in the ferroptotic process.[7][10]

Caption: Role of labile iron in ferroptosis and its detection by rhodamine probes.

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[11] Rhodamine-based probes that are selective for Fe²⁺ can be used to visualize the dynamics of the labile iron pool during the induction of ferroptosis.[7][12] An increase in the fluorescence signal from the probe would indicate an elevation in the intracellular concentration of labile Fe²⁺, a key event in the execution of ferroptosis.

Design Principles of Rhodamine-Based Iron Probes

The effectiveness of a rhodamine-based iron probe is determined by the interplay of its molecular components. Understanding these relationships is key to designing novel probes with improved characteristics.

Caption: Logical relationships in the design of rhodamine-based iron probes.

-

Rhodamine Scaffold: The choice of the rhodamine base (e.g., Rhodamine B, Rhodamine 6G) influences the photophysical properties of the probe, such as its excitation and emission wavelengths and quantum yield.

-

Iron Chelating Unit: The chelator determines the selectivity of the probe for a specific iron oxidation state (Fe²⁺ or Fe³⁺) and its affinity for the ion. The nature of the chelator also impacts the kinetics of the binding event.

-

Linker: The linker connects the rhodamine scaffold to the chelating unit and can be modified to influence the probe's solubility, cell permeability, and subcellular localization.

By rationally modifying these three components, researchers can develop new rhodamine-based iron probes with tailored properties for specific applications in chemistry, biology, and medicine.

References

- 1. Facile Preparation of a Rhodamine B Derivative-Based Fluorescent Probe for Visual Detection of Iron Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A rhodamine-based fluorescent probe for Fe3+: synthesis, theoretical calculation and bioimaging application - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Preparation and performance study of rhodamine B naphthylamide, a fluorescent probe, for the detection of Fe3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rhodamine-based "turn-on" fluorescent probe with high selectivity for Fe(2+) imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of ferroptosis by N -oxide-based fluorescent probes via selective oxidation of ferrous ions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07972H [pubs.rsc.org]

- 12. Organelle-specific analysis of labile Fe(ii) during ferroptosis by using a cocktail of various colour organelle-targeted fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Principle and Application of Rhodamine Dithenoyl Hydrazide for Colorimetric Fe³⁺ Detection

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A "Turn-On" Fluorescent and Colorimetric Chemosensor for Ferric Iron

The detection of ferric iron (Fe³⁺) is crucial in various fields, from environmental monitoring to understanding its role in biological systems and drug development. Rhodamine dithenoyl hydrazide has emerged as a highly selective and sensitive chemosensor for Fe³⁺. Its mechanism relies on a phenomenon known as "turn-on" sensing, which involves a structural change in the molecule upon binding with the target ion, leading to a distinct and measurable optical response.

At the heart of this mechanism is the spirolactam structure of the rhodamine moiety. In its native state, this compound exists in a colorless, non-fluorescent, closed-ring spirolactam form.[1][2][3] This is because the spirolactam ring prevents the π-conjugation of the xanthene fluorophore, thus quenching its fluorescence.

Upon the introduction of Fe³⁺ ions, the thiophene (B33073) carbonyl groups of the dithenoyl hydrazide moiety act as a recognition site, selectively coordinating with the ferric ion.[2] This binding event induces the opening of the spirolactam ring, leading to the formation of a highly conjugated, ring-opened amide structure.[1][2][3] This structural transformation restores the π-conjugation of the rhodamine fluorophore, resulting in a dramatic "turn-on" of both its color and fluorescence. The solution undergoes a visible color change from colorless to pink, and a strong fluorescence emission is observed, typically in the yellow-orange region of the spectrum.[1][3] This dual response allows for both qualitative "naked-eye" detection and quantitative analysis through spectrophotometry and fluorometry.

The selectivity of this compound for Fe³⁺ is a key advantage. Studies have shown that the probe exhibits a significant response to Fe³⁺ with minimal interference from other common metal ions, making it a robust tool for complex sample analysis.[2]

Signaling Pathway Diagram

Caption: Fe³⁺ induced "turn-on" signaling pathway of this compound.

Quantitative Data Summary

The performance of this compound as a chemosensor for Fe³⁺ has been quantified in several studies. The key parameters are summarized in the table below.

| Parameter | Value | Reference |

| Detection Principle | Colorimetric and Fluorometric "Turn-On" | [2] |

| Visual Change | Colorless to Pink | [1][3] |

| Maximum Absorption (λ_abs_) | ~562 nm | [1] |

| Maximum Emission (λ_em_) | ~584 nm | [1] |

| Detection Limit (LOD) | 3.76 µmol/L (0.2 mg/L) | [2] |

| Stoichiometry (Probe:Fe³⁺) | 1:1 | [2] |

| pH Range | Effective over a broad pH span | [2] |

| Selectivity | High selectivity for Fe³⁺ over other metal ions | [2] |

Experimental Protocols

Synthesis of Rhodamine B Hydrazide (Precursor)

Rhodamine B hydrazide is the key precursor for the synthesis of the final Fe³⁺ probe. A general and widely used protocol for its synthesis is as follows:

Materials:

-

Rhodamine B

-

Hydrazine (B178648) hydrate (B1144303) (80% or higher)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

Procedure:

-

Dissolve Rhodamine B (e.g., 4.8 g, 10 mmol) in ethanol (e.g., 100 mL) in a round-bottom flask.[4]

-

Add an excess of hydrazine hydrate (e.g., 18 mL) dropwise to the solution while stirring.[4]

-

Reflux the mixture overnight. The color of the solution will change from dark pink to a transparent orange, indicating the formation of the spirolactam ring.[4]

-

After cooling to room temperature, remove the ethanol using a rotary evaporator.[4]

-

To remove excess hydrazine hydrate, wash the residue with 1 M HCl.

-

Slowly add 1 M NaOH with stirring to neutralize the solution until the pH reaches 8-9, at which point a precipitate will form.[4]

-

Filter the resulting precipitate, wash it thoroughly with distilled water, and dry it in an oven to obtain Rhodamine B hydrazide as a pale pink solid.

Synthesis of this compound

This one-step synthesis involves the acylation of Rhodamine B hydrazide.

Materials:

-

Rhodamine B hydrazide

-

2-Thiophenecarbonyl chloride

-

Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine)

Procedure:

-

Dissolve Rhodamine B hydrazide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

-

Slowly add a solution of 2-thiophenecarbonyl chloride in the same anhydrous solvent to the reaction mixture. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, the product can be purified by standard techniques such as column chromatography on silica (B1680970) gel to yield the pure this compound. The structure of the final product should be confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol for Colorimetric and Fluorescent Detection of Fe³⁺

Materials and Equipment:

-

This compound stock solution (e.g., 1 mM in DMSO or acetonitrile)

-

Aqueous solution of Fe³⁺ (e.g., from FeCl₃ or Fe(NO₃)₃) of known concentrations

-

Buffer solution (e.g., HEPES or Tris-HCl, pH ~7.4)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Preparation of the working solution: Prepare a dilute working solution of this compound (e.g., 10 µM) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water or ethanol and water, buffered to a physiological pH (around 7.4).

-

Colorimetric Detection (Qualitative): To a sample of the probe's working solution, add a small amount of the Fe³⁺ containing sample. A visual color change from colorless to pink indicates the presence of Fe³⁺.

-

Quantitative Analysis (UV-Vis Spectroscopy):

-

To a series of cuvettes, add the probe's working solution.

-

Add increasing concentrations of the Fe³⁺ standard solution to each cuvette.

-

Record the UV-Vis absorption spectra, typically from 400 to 700 nm.

-

A new absorption peak around 562 nm will appear and its intensity will increase with the concentration of Fe³⁺.[1]

-

Plot the absorbance at the maximum wavelength against the Fe³⁺ concentration to generate a calibration curve.

-

-

Quantitative Analysis (Fluorescence Spectroscopy):

-

To a series of fluorescence cuvettes, add the probe's working solution.

-

Add increasing concentrations of the Fe³⁺ standard solution.

-

Record the fluorescence emission spectra (e.g., from 550 to 700 nm) with an excitation wavelength of around 530-550 nm.

-

A significant increase in fluorescence intensity at the emission maximum (around 584 nm) will be observed with increasing Fe³⁺ concentration.[1]

-

Plot the fluorescence intensity at the emission maximum against the Fe³⁺ concentration to create a calibration curve.

-

-

Selectivity Study: To assess the selectivity, repeat the above procedures with other potentially interfering metal ions at the same concentration as Fe³⁺. A minimal change in color or fluorescence in the presence of other ions demonstrates the high selectivity of the probe for Fe³⁺.[2]

Experimental Workflow Diagram

Caption: General workflow for the synthesis and application of this compound for Fe³⁺ detection.

Conclusion

This compound serves as a powerful and practical tool for the selective and sensitive detection of Fe³⁺ ions. Its "turn-on" colorimetric and fluorescent signaling mechanism, coupled with its high selectivity, makes it suitable for a wide range of applications, including environmental analysis and biological imaging. The straightforward synthesis and clear detection protocols further enhance its utility for researchers and professionals in various scientific disciplines.

References

- 1. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]

- 2. A selective N,N-dithenoyl-rhodamine based fluorescent probe for Fe3+ detection in aqueous and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Colorimetric and Fluorescent Probe Based on Rhodamine B for Detection of Fe3+ and Cu2+ Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Cellular Iron Imaging with Rhodamine Dithenoyl Hydrazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Rhodamine dithenoyl hydrazide as a fluorescent probe for the detection and imaging of cellular iron (Fe³⁺). This "turn-on" probe offers high selectivity and sensitivity, making it a valuable tool for studying iron homeostasis and its role in various physiological and pathological processes.

Principle and Mechanism of Action

This compound is a fluorescent chemosensor designed for the specific detection of ferric iron (Fe³⁺). The probe's mechanism relies on a Fe³⁺-triggered opening of a non-fluorescent spirolactam ring structure. In its native state, the spirolactam form is colorless and non-fluorescent. Upon binding with Fe³⁺, the spirolactam ring opens, leading to the formation of a highly conjugated and fluorescent rhodamine structure. This results in a distinct color change from colorless to pink and a significant "turn-on" fluorescent signal, enabling both colorimetric and fluorometric detection of Fe³⁺.[1][2] The probe exhibits good cell membrane permeability, allowing for the imaging of intracellular Fe³⁺ in living cells.[1]

Caption: Fe³⁺-induced "turn-on" mechanism of this compound.

Quantitative Data

The performance of this compound as a Fe³⁺ probe is summarized in the table below. The data is compiled from studies utilizing N,N-dithenoyl-rhodamine for Fe³⁺ detection.[1]

| Parameter | Value / Observation | Reference |

| Detection Limit | 3.76 µmol/L (0.2 mg/L) | [1] |

| Excitation Wavelength (λex) | ~534 nm | |

| Emission Wavelength (λem) | 550-700 nm (peak at ~588 nm) | |

| Binding Stoichiometry (Probe:Fe³⁺) | 1:1 | [1] |

| Selectivity | High selectivity for Fe³⁺ over other metal ions and anions. | [1] |

| pH Range | Stable over a broad pH span. | [1] |

| Response Time | Rapid fluorescence response. | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the preparation of the Rhodamine B hydrazide intermediate followed by its reaction with 2-thiophenecarbonyl chloride.[1][3]

Step 1: Synthesis of Rhodamine B Hydrazide [3]

-

Dissolve Rhodamine B (10 mmol) in ethanol (B145695) (100 mL) in a 250 mL flask.

-

Add hydrazine (B178648) hydrate (B1144303) (18 mL, excess) dropwise to the solution.

-

Reflux the mixture overnight. The solution will change from dark pink to a transparent orange color.

-

After cooling, remove the solvent using a rotary evaporator.

-

Wash the residue with 1 M HCl to remove excess hydrazine hydrate.

-

Slowly add 1 M NaOH with stirring until the pH of the solution reaches 8-9 to precipitate the product.

-

Filter the resulting precipitate, wash it three times with pure water, and dry it in an oven.

Step 2: Synthesis of N,N-dithenoyl-rhodamine (this compound) [1]

-

Dissolve Rhodamine B hydrazide in a suitable solvent.

-

React the dissolved Rhodamine B hydrazide with 2-thiophenecarbonyl chloride.

-

The final product, N,N-dithenoyl-rhodamine, is obtained after purification.

-

Characterize the structure of the synthesized probe using ¹H NMR, ¹³C NMR spectroscopy, IR spectroscopy, and HRMS spectrometry.[1]

Protocol for Cellular Iron Imaging

This protocol outlines the steps for imaging intracellular Fe³⁺ in living cells using the synthesized this compound probe.[1]

Materials:

-

This compound probe

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Phosphate-buffered saline (PBS) or other suitable cell culture medium

-

Human cell line (e.g., HeLa cells)[4]

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Probe Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Culture: Culture the chosen cell line to an appropriate confluency on a suitable imaging dish or plate.

-

Cell Loading with the Probe:

-

Dilute the this compound stock solution to the desired final concentration in cell culture medium.

-

Remove the existing culture medium from the cells and wash with PBS.

-

Incubate the cells with the probe-containing medium for a specific duration at 37°C in a CO₂ incubator.

-

-

Washing: After incubation, wash the cells with PBS to remove any excess, unbound probe.

-

Imaging:

-

Image the cells using a fluorescence microscope.

-

Use an excitation wavelength around 534 nm and collect the emission between 550-700 nm.

-

Acquire images of both a control (un-treated) and an experimental group (e.g., cells treated with an iron source or chelator).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the images.

-

Compare the fluorescence intensity between the control and experimental groups to determine the relative changes in intracellular Fe³⁺ levels.

-

Caption: Experimental workflow for cellular iron imaging.

Conclusion

This compound is a highly effective fluorescent probe for the detection and imaging of intracellular Fe³⁺. Its "turn-on" fluorescence mechanism, coupled with its high selectivity and cell permeability, makes it a powerful tool for researchers in various fields, including cell biology, neuroscience, and drug development, to investigate the intricate roles of iron in cellular function and disease.

References

Application Notes and Protocols for Rhodamine Dithenoyl Hydrazide in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine dithenoyl hydrazide is a highly selective and sensitive fluorescent probe primarily utilized for the detection of ferric iron (Fe³⁺) in biological systems.[1][2] Its application is particularly valuable in fluorescence microscopy for visualizing and quantifying intracellular Fe³⁺ levels. The probe operates on a "turn-on" fluorescence mechanism, where it is initially in a non-fluorescent, colorless state and exhibits a significant increase in fluorescence intensity upon binding to Fe³⁺.[3] This property allows for a high signal-to-noise ratio, making it an excellent tool for imaging labile Fe³⁺ pools in living cells.[1]

The underlying mechanism for this fluorescence activation is the Fe³⁺-induced ring-opening of the non-fluorescent spirolactam form of the rhodamine scaffold to the highly fluorescent, ring-opened amide form.[3] This process also results in a visible color change from colorless to pink, enabling colorimetric detection in addition to fluorometric analysis.[2]

Photophysical and Chemical Properties

This compound possesses favorable photophysical properties for fluorescence microscopy applications. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~534-543 nm | [2] |

| Emission Maximum (λem) | ~550-700 nm (peak at ~588 nm with Fe³⁺) | [2] |

| Molar Extinction Coefficient (ε) | Data not available | |

| Quantum Yield (Φ) | Data not available | |

| Molecular Formula | C₃₈H₃₆N₄O₄S₂ | [4] |

| Molecular Weight | 676.85 g/mol | [4] |

| Solubility | Soluble in DMSO and DMF |

Selectivity Profile

This compound exhibits remarkable selectivity for Fe³⁺ over a wide range of other biologically relevant metal ions and anions.[1][2] The fluorescence response to various ions is summarized below.

| Ion | Fluorescence Response | Reference |

| Fe³⁺ | Strong fluorescence enhancement | [1][3] |

| Fe²⁺ | No significant fluorescence | [2] |

| Na⁺, K⁺, Mg²⁺, Ca²⁺ | No significant fluorescence | [5] |

| Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺ | No significant fluorescence | [5][6] |

| Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺ | No significant fluorescence | [5] |

| Anions (e.g., Cl⁻, NO₃⁻, SO₄²⁻) | No significant fluorescence | [1] |

Signaling Pathway: Fe³⁺ Detection Mechanism

The "turn-on" fluorescence of this compound upon Fe³⁺ detection is governed by the opening of a spirolactam ring. This process is a well-established mechanism for rhodamine-based chemosensors.

Caption: Fe³⁺ binding triggers the ring-opening of the spirolactam structure.

Experimental Protocols

Preparation of Stock Solution

A stock solution of this compound is typically prepared in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 1-10 mM stock solution by dissolving the powder in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.77 mg of the probe in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.

Live Cell Imaging of Intracellular Fe³⁺

This protocol outlines the steps for staining and imaging labile Fe³⁺ in living cells using this compound.

Materials:

-

Cultured cells grown on glass-bottom dishes or coverslips

-

This compound stock solution (1-10 mM in DMSO)

-

Cell culture medium (e.g., DMEM, MEM)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets

Procedure:

-

Cell Culture: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

-

Probe Loading:

-

Dilute the this compound stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS, HBSS) to a final working concentration of 5-20 µM. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Remove the culture medium from the cells and wash once with warm PBS or HBSS.

-

Add the probe-containing medium to the cells.

-

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined for each cell line.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with warm PBS or HBSS to remove any excess, unbound probe.

-

Imaging:

-

Mount the coverslip or dish onto the fluorescence microscope.

-

Excite the sample at ~543 nm and collect the emission at ~560-620 nm.

-

Acquire images using appropriate microscope settings (e.g., laser power, exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Experimental Workflow

The following diagram illustrates the general workflow for a live-cell imaging experiment using this compound.

Caption: A typical workflow for live-cell imaging of Fe³⁺.

Troubleshooting

-

Low Fluorescence Signal:

-

Increase the probe concentration or incubation time.

-

Ensure the fluorescence microscope filter sets are appropriate for the excitation and emission spectra of the probe.

-

Check the health of the cells, as unhealthy cells may not efficiently take up the probe.

-

-

High Background Fluorescence:

-

Ensure thorough washing after probe loading to remove all unbound probe.

-

Decrease the probe concentration.

-

Use a serum-free medium for probe loading, as serum components can sometimes interfere.

-

-

Phototoxicity:

-

Minimize the exposure time and excitation light intensity during imaging.

-

Use a more sensitive detector to reduce the required excitation power.

-

Acquire images at longer intervals for time-lapse experiments.

-

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

- 1. A selective N,N-dithenoyl-rhodamine based fluorescent probe for Fe3+ detection in aqueous and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Fluorescent Dye | 2740257-94-5 | Invivochem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Rhodamine-based cyclic hydrazide derivatives as fluorescent probes for selective and rapid detection of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ultrasensitive Detection of Ferric Iron (Fe³⁺) in Aqueous Samples using Rhodamine Dithenoyl Hydrazide

Abstract

This application note details the use of Rhodamine dithenoyl hydrazide, a highly selective and sensitive fluorescent and colorimetric probe for the detection of ferric iron (Fe³⁺) in aqueous environments. The probe operates on a "turn-on" mechanism, exhibiting a distinct color change from colorless to pink and a significant fluorescence enhancement upon binding with Fe³⁺. This system allows for rapid, real-time detection of Fe³⁺ with a low detection limit, making it a valuable tool for environmental monitoring, water quality assessment, and various research applications. The underlying mechanism involves the Fe³⁺-induced opening of the probe's spirolactam ring. This document provides a comprehensive protocol for the synthesis of the probe and its application in the determination of Fe³⁺ concentration in water samples.

Introduction

Iron is an essential element for most living organisms, but its presence in excessive amounts in water can lead to significant environmental and health issues. Therefore, the development of sensitive and selective methods for the detection of ferric iron (Fe³⁺) is of great importance. Fluorescent chemosensors have emerged as powerful tools for ion detection due to their high sensitivity, operational simplicity, and potential for real-time monitoring. Rhodamine-based probes are particularly advantageous due to their excellent photophysical properties. This compound is a novel probe that demonstrates high selectivity and sensitivity for Fe³⁺ over other competing metal ions.[1][2][3][4][5][6] The detection is based on a structural change from a non-fluorescent spirolactam form to a highly fluorescent, ring-opened amide form upon complexation with Fe³⁺.[1][2] This transition also results in a clear color change, enabling visual detection.[1][2][5]

Quantitative Data Summary

The performance of the this compound probe for Fe³⁺ detection is summarized in the table below.

| Parameter | Value | Reference |

| Detection Limit | 3.76 µmol/L (0.2 mg/L) | [6] |

| Excitation Wavelength (max) | 534 nm / 543 nm | [4][5] |

| Emission Wavelength (max) | 550-700 nm (peak at 588 nm) | [5] |

| Stoichiometry (Probe:Fe³⁺) | 1:1 | [7] |

| pH Range | 4-13 | [1][2] |

| Response Time | Within seconds | [1][2] |

| Selectivity | High selectivity for Fe³⁺ over other common metal and ferrous ions. | [5] |

| Visual Detection | Colorless to pink | [1][2][5] |

Signaling Pathway

The detection mechanism of this compound for Fe³⁺ is based on a well-established spirolactam ring-opening process. In the absence of Fe³⁺, the probe exists in a colorless, non-fluorescent spirocyclic form. Upon the addition of Fe³⁺, the iron ion coordinates with the carbonyl oxygen and nitrogen atoms of the hydrazide moiety. This interaction induces the opening of the spirolactam ring, leading to the formation of a highly conjugated and fluorescent xanthene structure. This ring-opened form exhibits strong absorption and emission in the visible region.

Caption: Fe³⁺ induced spirolactam ring-opening mechanism.

Experimental Protocols

I. Synthesis of this compound

This protocol describes a one-step synthesis from Rhodamine B hydrazide and 2-thiophenecarbonyl chloride.[6]

Materials:

-

Rhodamine B hydrazide

-

2-thiophenecarbonyl chloride

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve Rhodamine B hydrazide (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-thiophenecarbonyl chloride (2.2 equivalents) in anhydrous DCM to the flask.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the mixture with distilled water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.[6]

II. Protocol for Fe³⁺ Detection in Water Samples

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Fe³⁺ standard solution (e.g., FeCl₃ in deionized water)

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

Water sample to be analyzed

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes

Procedure:

-

Preparation of Probe Solution: Prepare a working solution of this compound (e.g., 10 µM) by diluting the stock solution in the buffer.

-

Calibration Curve:

-

Prepare a series of standard Fe³⁺ solutions with varying concentrations in the buffer.

-

To each standard solution, add the this compound working solution to a final concentration of 10 µM.

-

Incubate the solutions for a few minutes at room temperature.

-

Measure the fluorescence intensity of each solution at an emission wavelength of 588 nm (with excitation at 534 nm).

-

Plot the fluorescence intensity as a function of Fe³⁺ concentration to generate a calibration curve.

-

-

Analysis of Water Sample:

-

Take a known volume of the water sample and add the this compound working solution to a final concentration of 10 µM.

-

Incubate the sample for a few minutes at room temperature.

-

Measure the fluorescence intensity of the sample under the same conditions as the calibration curve.

-

Determine the Fe³⁺ concentration in the water sample by interpolating the fluorescence intensity value on the calibration curve.

-

-

Visual Detection (Qualitative):

-

Add the this compound working solution to the water sample.

-

A color change from colorless to pink indicates the presence of Fe³⁺.

-

Experimental Workflow

The following diagram illustrates the workflow for the detection of Fe³⁺ in water samples using this compound.

Caption: Workflow for quantitative Fe³⁺ analysis.

Conclusion

This compound is a robust and efficient chemosensor for the detection of Fe³⁺ in aqueous samples. Its high sensitivity, selectivity, and rapid response, coupled with the ability for both fluorometric and colorimetric detection, make it a highly practical tool for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols provided herein offer a straightforward and reliable method for the synthesis and application of this valuable probe.

References

- 1. mdpi.com [mdpi.com]

- 2. A Rhodamine B-Based "Turn-On" Fluorescent Probe for Selective Fe3+ Ions Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Fluorescent Dye | 2740257-94-5 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A selective N,N-dithenoyl-rhodamine based fluorescent probe for Fe3+ detection in aqueous and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new rhodamine-based chemosensor for turn-on fluorescent detection of Fe3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Live-Cell Imaging of the Labile Iron Pool with Rhodamine-Based Fluorescent Probes

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of rhodamine-based fluorescent probes for the detection and imaging of the labile iron pool (LIP) in living cells. The protocols and data presented herein are based on published research and provide a framework for the successful application of these powerful tools in cellular biology and drug discovery.